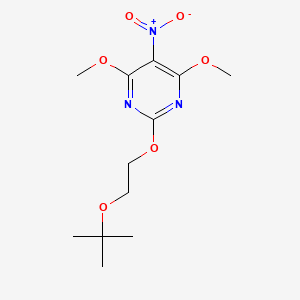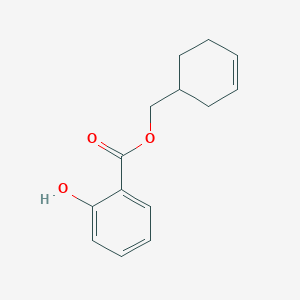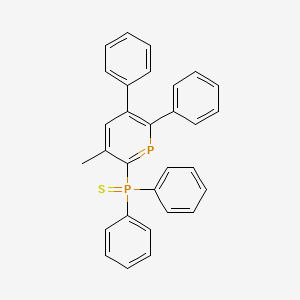
2-(Diphenylphosphorothioyl)-3-methyl-5,6-diphenylphosphinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphorothioyl)-3-methyl-5,6-diphenylphosphinine is a complex organic compound that belongs to the class of phosphorothioyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphorothioyl)-3-methyl-5,6-diphenylphosphinine typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphine with a suitable thioylating agent under controlled conditions to form the diphenylphosphorothioyl intermediate. This intermediate is then reacted with a methyl-substituted phosphinine derivative to yield the final product. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and specific solvents like dichloromethane or toluene to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphorothioyl)-3-methyl-5,6-diphenylphosphinine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized phosphorothioyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphorothioyl compounds.
Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions may require catalysts or specific conditions like elevated temperatures or pressures.
Major Products
Scientific Research Applications
2-(Diphenylphosphorothioyl)-3-methyl-5,6-diphenylphosphinine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases caused by microbial infections. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphorothioyl)-3-methyl-5,6-diphenylphosphinine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt the cell membrane or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: A simpler phosphine derivative with similar chemical properties but lacking the thioyl group.
Diphenylphosphorothioyl chloride: Contains the thioyl group but lacks the phosphinine moiety.
Methylphosphinine: A phosphinine derivative with a methyl group but without the diphenylphosphorothioyl group.
Uniqueness
2-(Diphenylphosphorothioyl)-3-methyl-5,6-diphenylphosphinine is unique due to the presence of both diphenylphosphorothioyl and diphenylphosphinine groups in its structure. This combination imparts distinct chemical properties and potential applications that are not observed in the similar compounds listed above. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
849722-84-5 |
|---|---|
Molecular Formula |
C30H24P2S |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(3-methyl-5,6-diphenylphosphinin-2-yl)-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C30H24P2S/c1-23-22-28(24-14-6-2-7-15-24)29(25-16-8-3-9-17-25)31-30(23)32(33,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-22H,1H3 |
InChI Key |
STCMKUZDJGBTNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(P=C1P(=S)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14194139.png)
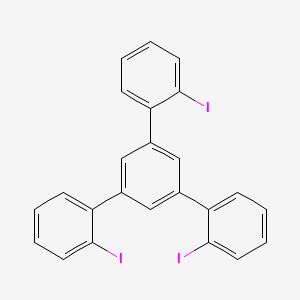
![3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid](/img/structure/B14194150.png)
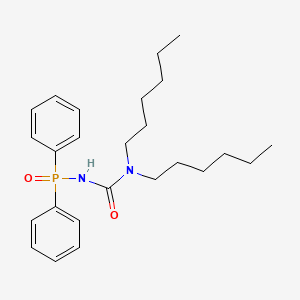

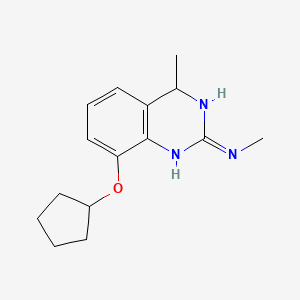
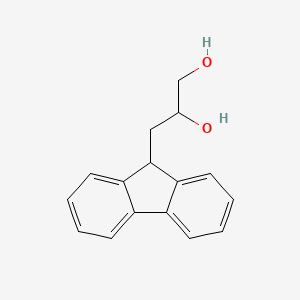
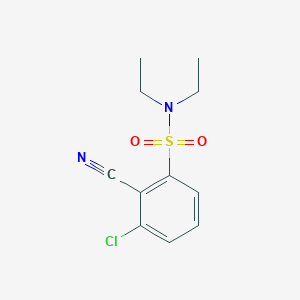
![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)
![4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14194195.png)
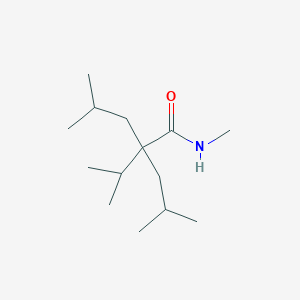
![5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194223.png)
